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molecular formula C13H18N4 B4711982 N-(1-methyl-4-piperidinyl)-1H-indazol-5-amine

N-(1-methyl-4-piperidinyl)-1H-indazol-5-amine

Cat. No. B4711982
M. Wt: 230.31 g/mol
InChI Key: WRLQSTUSJRLBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217722B2

Procedure details

1-Methyl-4-piperidone (300 mg) was dissolved in titanium tetraisopropoxide (1.5 g). 5-Aminoindazole (282 mg) was added to the solution, and the mixture was stirred at room temperature for 18 hr. Methanol and sodium borohydride (50 mg) were added to the reaction solution, and the mixture was stirred for 18 hr. The reaction solution was diluted with ethyl acetate, and a minor amount of water was added thereto, and the mixture was then filtered under the reduced pressure. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel [chloroform/methanol] to give the title compound (202 mg, yield 41.4%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41.4%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[NH2:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][N:14]=[CH:13]2.CO.[BH4-].[Na+]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4].C(OCC)(=O)C.O>[NH:15]1[C:16]2[C:12](=[CH:11][C:10]([NH:9][CH:5]3[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)=[CH:18][CH:17]=2)[CH:13]=[N:14]1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
1.5 g
Type
solvent
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Step Two
Name
Quantity
282 mg
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
50 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered under the reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel [chloroform/methanol]

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)NC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 41.4%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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